molecular formula C10H20N2O4 B8338266 {[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid

{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid

Cat. No.: B8338266
M. Wt: 232.28 g/mol
InChI Key: VGGBICGIQJVBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-5-6-12(4)7-8(13)14/h5-7H2,1-4H3,(H,11,15)(H,13,14)

InChI Key

VGGBICGIQJVBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

162 mg (0.5 mmol) of {[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid benzyl ester prepared in Process 3-A was dissolved in methanol (5 mL), and then 5% palladium-carbon was added to it, and this was stirred under a hydrogen atmosphere at room temperature for one hour. After filtering off the insoluble material, the filtrate was concentrated to yield 116 mg (100%) of {[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid as a colorless viscous oil.
Name
{[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid benzyl ester
Quantity
162 mg
Type
reactant
Reaction Step One
[Compound]
Name
3-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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